molecular formula C12H15NO3 B15161254 Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate CAS No. 142799-05-1

Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate

Cat. No.: B15161254
CAS No.: 142799-05-1
M. Wt: 221.25 g/mol
InChI Key: SGEAXLFUTXGRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate is a heterocyclic compound that features a quinolizine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both ester and ketone functional groups within its structure allows for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted aniline with an α,β-unsaturated ester under acidic conditions to form the quinolizine ring system. The reaction is typically carried out in a solvent such as toluene or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.

    Biological Studies: It is employed in studies investigating the biological activity of quinolizine derivatives, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Quinolizine Derivatives: Compounds such as 1,2,3,4-tetrahydroquinoline and 2-quinolizinone share structural similarities with Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate.

    Indole Derivatives: Indole-based compounds also exhibit similar biological activities and are used in similar research applications.

Uniqueness

This compound is unique due to the combination of its ester and ketone functional groups within the quinolizine framework. This structural feature allows for a wide range of chemical modifications and applications, making it a versatile compound in both synthetic and medicinal chemistry.

Properties

CAS No.

142799-05-1

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 2-(6-oxo-1,2,3,4-tetrahydroquinolizin-1-yl)acetate

InChI

InChI=1S/C12H15NO3/c1-16-12(15)8-9-4-3-7-13-10(9)5-2-6-11(13)14/h2,5-6,9H,3-4,7-8H2,1H3

InChI Key

SGEAXLFUTXGRMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCN2C1=CC=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.